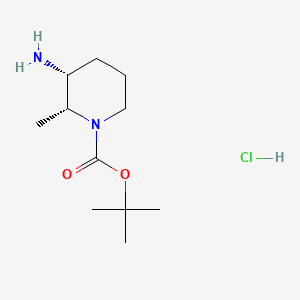
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
The synthesis of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methylpyrimidine with ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Analyse Chemischer Reaktionen
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: The compound is also used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants.
Biological Research: It is employed in studies related to enzyme inhibition and receptor binding, contributing to the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it often acts as an inhibitor of enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate can be compared with other similar compounds such as:
2,4-Dichloro-6-methylpyrimidine: This compound shares a similar pyrimidine core but lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-chloro-4-methylpyrimidine-5-carboxylate: This compound has a similar structure but with only one chlorine atom, which may result in different reactivity and applications.
The uniqueness of this compound lies in its dual chlorine substitution, which enhances its reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C8H8Cl2N2O2 |
|---|---|
Molekulargewicht |
235.06 g/mol |
IUPAC-Name |
ethyl 2,6-dichloro-5-methylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-3-14-7(13)5-4(2)6(9)12-8(10)11-5/h3H2,1-2H3 |
InChI-Schlüssel |
NTWSQKZTGRODJV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)

![2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)



![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)

![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)





